molecular formula C11H12BrClN2 B2739984 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride CAS No. 1347701-38-5

8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride

Cat. No.: B2739984
CAS No.: 1347701-38-5
M. Wt: 287.59
InChI Key: SMUMRPBLJBIBMK-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction yields the tricyclic indole structure, which is then brominated to introduce the bromo substituent at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo substituent to other functional groups such as amines.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is unique due to the presence of the bromo substituent at the 8th position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

IUPAC Name

8-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2.ClH/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9;/h1-3,13-14H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUMRPBLJBIBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C(=CC=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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